![molecular formula C10H12N2 B034150 1,3,4-Trimethylpyrrolo[1,2-a]pyrazine CAS No. 110674-43-6](/img/structure/B34150.png)
1,3,4-Trimethylpyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Trimethylpyrrolo[1,2-a]pyrazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMP and has a molecular formula of C9H12N2. TMP is a bicyclic compound that contains a pyrazine ring and a pyrrole ring fused together.
Mecanismo De Acción
The mechanism of action of TMP is not fully understood. However, studies have shown that TMP exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. TMP has also been reported to exhibit antimicrobial properties by disrupting the cell membrane of microorganisms. In addition, TMP has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
TMP has been reported to exhibit various biochemical and physiological effects. Studies have shown that TMP can reduce oxidative stress, inflammation, and apoptosis. TMP has also been reported to exhibit neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia. In addition, TMP has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TMP is also readily available and can be purchased from various chemical suppliers. However, TMP has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied. Therefore, its properties and potential applications are not fully understood. In addition, the mechanism of action of TMP is not fully elucidated, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of TMP. One potential direction is the investigation of the potential therapeutic applications of TMP in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the synthesis of new derivatives of TMP with improved properties and potential applications. In addition, the mechanism of action of TMP needs to be fully elucidated to facilitate its potential applications in various fields. Finally, the development of new methods for the synthesis of TMP and its derivatives is necessary to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of TMP involves the condensation of 1,2-diaminobenzene with methyl vinyl ketone. This reaction is catalyzed by a Lewis acid such as aluminum chloride. The product is then subjected to cyclization using acetic anhydride to form the final compound, TMP. This method has been reported to yield high purity and high yield of TMP.
Aplicaciones Científicas De Investigación
TMP has been extensively studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. TMP has been reported to exhibit antioxidant, antimicrobial, and anti-inflammatory properties. These properties make TMP a potential candidate for drug discovery in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. TMP has also been used as a building block in the synthesis of various materials such as polymers, liquid crystals, and dyes. In analytical chemistry, TMP has been used as a derivatizing agent for the analysis of various compounds such as amino acids and peptides.
Propiedades
Número CAS |
110674-43-6 |
|---|---|
Nombre del producto |
1,3,4-Trimethylpyrrolo[1,2-a]pyrazine |
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
1,3,4-trimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2/c1-7-9(3)12-6-4-5-10(12)8(2)11-7/h4-6H,1-3H3 |
Clave InChI |
FRLPHFSUUPGOPI-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=CC=C2C(=N1)C)C |
SMILES canónico |
CC1=C(N2C=CC=C2C(=N1)C)C |
Sinónimos |
Pyrrolo[1,2-a]pyrazine, 1,3,4-trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



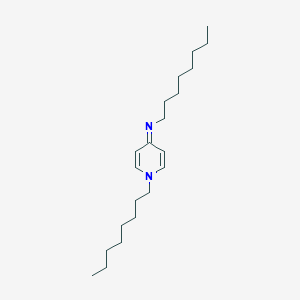

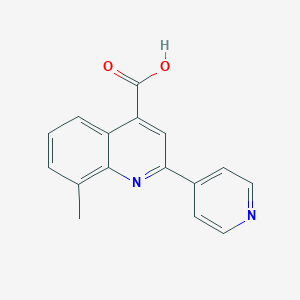
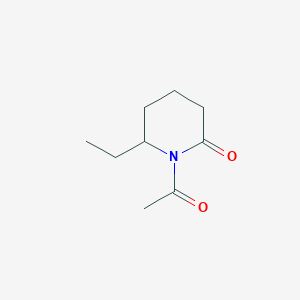
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)
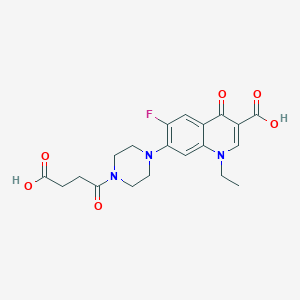

![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)
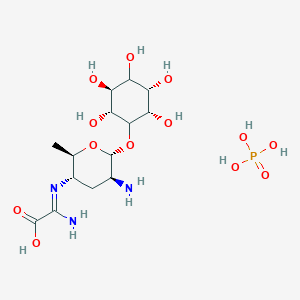
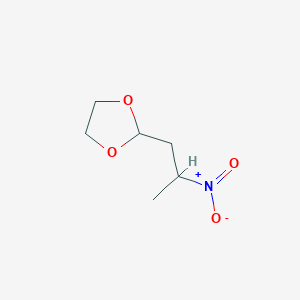
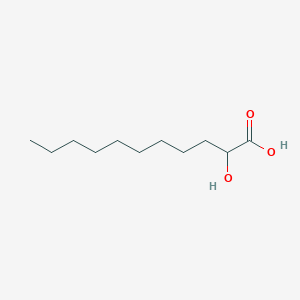
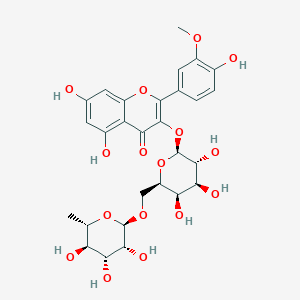
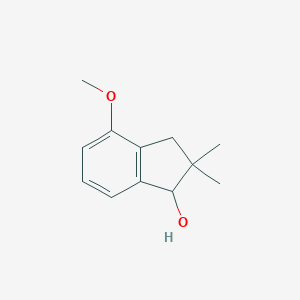
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)